molecular formula C21H22N2O3 B2651078 2-cyano-N-(2-ethoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide CAS No. 465513-43-3

2-cyano-N-(2-ethoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide

Cat. No.: B2651078
CAS No.: 465513-43-3
M. Wt: 350.418
InChI Key: BOWLOJOTNOJANA-UHFFFAOYSA-N
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Description

2-cyano-N-(2-ethoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes cyano, ethoxy, and propan-2-yloxy functional groups attached to a phenyl ring. The presence of these functional groups imparts specific chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-ethoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxybenzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-(2-ethoxyphenyl)acrylonitrile. This intermediate is then reacted with 2-(propan-2-yloxy)aniline under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2-ethoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-cyano-N-(2-ethoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-ethoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(2-hydroxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide
  • 2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide
  • 2-cyano-N-(2-chlorophenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide

Uniqueness

Compared to similar compounds, 2-cyano-N-(2-ethoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide exhibits unique properties due to the presence of the ethoxy group. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

(E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-25-20-12-8-6-10-18(20)23-21(24)17(14-22)13-16-9-5-7-11-19(16)26-15(2)3/h5-13,15H,4H2,1-3H3,(H,23,24)/b17-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWLOJOTNOJANA-GHRIWEEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2OC(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2OC(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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